molecular formula C18H26N6O2 B5580647 5-(dimethylamino)-2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridazin-3(2H)-one

5-(dimethylamino)-2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridazin-3(2H)-one

Cat. No.: B5580647
M. Wt: 358.4 g/mol
InChI Key: MNRWVIKFFKYIHE-UHFFFAOYSA-N
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Description

5-(dimethylamino)-2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.21172409 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Antifungal Activities

Research involving pyridine and pyrazole derivatives, including molecules with dimethylamino groups and complex heterocyclic structures, has shown significant antimicrobial and antifungal activities. For instance, the synthesis of new pyridine-2(1H)-thiones and nicotinamide derivatives, featuring complex structures, demonstrated their potential for antimicrobial evaluation against various strains (Othman, 2013).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives, including those structurally related to pyrazole and pyridine rings, have been synthesized and evaluated for their antitumor and antioxidant activities. These studies underscore the potential of such compounds in pharmaceutical applications, where some showed promising antioxidant activities (Bialy & Gouda, 2011).

Antibacterial Efficacies and Biofilm Inhibition

Compounds incorporating piperazine and pyrazole moieties, similar in complexity to the query molecule, have been synthesized and tested for their in vitro antibacterial, cytotoxic activities, and biofilm inhibition capabilities. Such research highlights the potential of these compounds in developing new antibiotics or treatments for bacterial infections (Mekky & Sanad, 2020).

Synthesis and Chemical Properties

Microwave-assisted Synthesis

The exploration of microwave-assisted synthesis techniques for pyrazolopyridines and their derivatives has contributed significantly to the field of medicinal chemistry, showcasing the efficiency and versatility of these methods in producing compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Heterocyclic Chemistry Applications

The synthesis and application of heterocyclic compounds, including pyrazole, pyridine, and piperidine derivatives, in creating diverse molecular architectures, have broad implications in developing new pharmaceuticals and materials (Abdellatif et al., 2014).

Properties

IUPAC Name

5-(dimethylamino)-2-[2-oxo-2-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-21(2)16-12-17(25)24(20-13-16)14-18(26)23-10-4-3-6-15(23)7-11-22-9-5-8-19-22/h5,8-9,12-13,15H,3-4,6-7,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRWVIKFFKYIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CCCCC2CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.